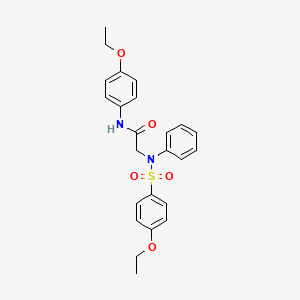
N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-エトキシフェニル)-2-(N-フェニル4-エトキシベンゼンスルホンアミド)アセトアミドは、その独特な構造的特徴によって特徴付けられる複雑な有機化合物です。この化合物は、医薬品化学および工業プロセスにおいて多様な用途で知られているスルホンアミドのクラスに属します。
準備方法
合成経路および反応条件
N-(4-エトキシフェニル)-2-(N-フェニル4-エトキシベンゼンスルホンアミド)アセトアミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、次のようなものがあります。
-
スルホンアミド中間体の形成
反応物: 4-エトキシベンゼンスルホニルクロリドとアニリン。
条件: 反応は、ピリジンやトリエチルアミンなどの塩基の存在下で行われ、生成された塩化水素を中和します。
生成物: N-フェニル-4-エトキシベンゼンスルホンアミド。
-
アシル化反応
反応物: N-フェニル-4-エトキシベンゼンスルホンアミドと4-エトキシフェニル酢酸。
条件: 反応は、通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を、ジクロロメタンなどの不活性溶媒中で使用して行われます。
生成物: N-(4-エトキシフェニル)-2-(N-フェニル4-エトキシベンゼンスルホンアミド)アセトアミド。
工業生産方法
工業的な環境では、この化合物の生産には、効率と収率を向上させるための連続フロープロセスが採用される場合があります。自動化された反応器と反応パラメータの精密な制御により、品質の一貫性とスケーラビリティが確保されます。
化学反応の分析
反応の種類
-
酸化
試薬: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。
条件: 通常、酸性または塩基性媒体で行われます。
生成物: エトキシ基または芳香族環の酸化誘導体。
-
還元
試薬: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤。
条件: 加水分解を防ぐために、無水条件下で行われます。
生成物: スルホンアミド基またはアセトアミド基の還元型。
-
置換
試薬: 塩化チオニル(SOCl2)や臭素(Br2)などのハロゲン化剤。
条件: 触媒の存在下またはUV光下で行われます。
生成物: 芳香族環のハロゲン化誘導体。
一般的な試薬と条件
溶媒: ジクロロメタン、エタノール、アセトニトリルが一般的に使用されます。
触媒: 反応の種類に応じて、酸性または塩基性触媒。
温度: 反応は通常、室温またはわずかに昇温した温度で行われます。
科学研究における用途
化学
化学において、N-(4-エトキシフェニル)-2-(N-フェニル4-エトキシベンゼンスルホンアミド)アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特な構造により、新しい反応経路の探求と新しい化合物の開発が可能になります。
生物学
生物学的研究では、この化合物は、生物学的巨大分子との潜在的な相互作用について研究されています。そのスルホンアミド基は、特定の生物学的基質を模倣することが知られており、酵素阻害研究に役立ちます。
医学
医学的に、スルホンアミド誘導体は、その抗菌性および抗炎症特性について調査されてきました。N-(4-エトキシフェニル)-2-(N-フェニル4-エトキシベンゼンスルホンアミド)アセトアミドは、同様の特性を示す可能性があり、薬物開発の候補となります。
工業
工業的には、この化合物は、特殊化学品や材料の製造に使用できます。その安定性と反応性により、コーティングやポリマーなど、さまざまな用途に適しています。
科学的研究の応用
Chemistry
In chemistry, N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its sulfonamide group is known to mimic certain biological substrates, making it useful in enzyme inhibition studies.
Medicine
Medically, sulfonamide derivatives have been investigated for their antibacterial and anti-inflammatory properties. This compound may exhibit similar properties, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
作用機序
N-(4-エトキシフェニル)-2-(N-フェニル4-エトキシベンゼンスルホンアミド)アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。スルホンアミド基は、酵素の活性部位に結合してその機能を阻害することができます。この阻害は代謝経路を混乱させ、所望の生物学的効果をもたらします。エトキシ基は、化合物の溶解性と生物学的利用能を向上させ、標的分子との相互作用を促進する可能性があります。
類似化合物との比較
類似化合物
N-(4-メトキシフェニル)-2-(N-フェニル4-メトキシベンゼンスルホンアミド)アセトアミド: エトキシ基ではなくメトキシ基を持つ類似の構造。
N-(4-クロロフェニル)-2-(N-フェニル4-クロロベンゼンスルホンアミド)アセトアミド: クロロ基を含み、反応性と生物学的活性を変化させる可能性があります。
N-(4-メチルフェニル)-2-(N-フェニル4-メチルベンゼンスルホンアミド)アセトアミド: エトキシ基ではなくメチル基を含み、物理的および化学的特性に影響を与えます。
独自性
N-(4-エトキシフェニル)-2-(N-フェニル4-エトキシベンゼンスルホンアミド)アセトアミドは、溶解性、反応性、および生物学的相互作用に影響を与える可能性のあるエトキシ基の存在により、独自です。これらの特性は、医薬品化学における生物学的利用能の向上や、工業用途における加工特性の向上など、特定の用途において利点をもたらす可能性があります。
特性
分子式 |
C24H26N2O5S |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-3-30-21-12-10-19(11-13-21)25-24(27)18-26(20-8-6-5-7-9-20)32(28,29)23-16-14-22(15-17-23)31-4-2/h5-17H,3-4,18H2,1-2H3,(H,25,27) |
InChIキー |
YZHXJUFGVYODPG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-chlorophenyl)[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11622616.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11622623.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11622639.png)
![6-Amino-3-methyl-4-(pentafluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11622653.png)
![Diisopropyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622654.png)
![3,5-bis(prop-2-en-1-yl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622659.png)
![5,5-Dimethyl-2-[[(4-oxoquinazolin-3-yl)amino]methylidene]cyclohexane-1,3-dione](/img/structure/B11622665.png)
![2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622667.png)

![2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622687.png)
![2-{(E)-2-[(4-ethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium](/img/structure/B11622692.png)

![Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622705.png)
![7-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622707.png)
